molecular formula C20H22FN3OS B2702354 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide CAS No. 392321-17-4

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide

Cat. No.: B2702354
CAS No.: 392321-17-4
M. Wt: 371.47
InChI Key: GVNRGEVJVSPSEE-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide is a compound that has garnered attention in scientific research due to its unique structural features and potential therapeutic applications. This compound belongs to the thiadiazole family, which is known for its diverse biological activities. The presence of the adamantyl group and the thiadiazole ring in its structure contributes to its stability and biological activity.

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide is unique due to the combination of the adamantyl group, thiadiazole ring, and fluorinated benzamide moiety. This unique structure contributes to its potent biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNRGEVJVSPSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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